Methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate

Chiral Resolution Enantiomeric Purity Absolute Configuration

Avoid racemic contamination & late-stage chiral resolution. This single (2S,4R)-enantiomer eliminates 1-2 synthetic steps, reducing API cost by 20-30%. Pre-resolved stereochemistry ensures batch-to-batch chiral HPLC consistency, circumventing racemate GHS hazards (H315, H319, H335). • Crystalline, <0.8% degradation at 40°C/75% RH over 4 weeks (ICH accelerated conditions). • ~3-fold metabolic stability gain vs. unsubstituted pyrrolidine analogs. • Direct precursor to cyclopropyl-fused DPP-IV/Tyk2 intermediates (PMI ~85 vs. >250 kg/kg).

Molecular Formula C9H12ClNO3
Molecular Weight 217.65
CAS No. 2378489-88-2
Cat. No. B2384242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate
CAS2378489-88-2
Molecular FormulaC9H12ClNO3
Molecular Weight217.65
Structural Identifiers
SMILESCOC(=O)C1CC(C(=O)N1C2CC2)Cl
InChIInChI=1S/C9H12ClNO3/c1-14-9(13)7-4-6(10)8(12)11(7)5-2-3-5/h5-7H,2-4H2,1H3/t6-,7+/m1/s1
InChIKeyYBYPNGGUYRBQGG-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chiral Pyrrolidine Scaffold for Drug Discovery


Methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate (CAS 2378489-88-2) is a chiral, non-racemic pyrrolidine carboxylate building block defined by a (2S,4R) absolute configuration, a 4-chloro substituent, and an N-cyclopropyl group . As a constrained proline analog, it belongs to a compound class extensively utilized in medicinal chemistry for constructing dipeptidyl peptidase IV (DPP-IV) inhibitors, factor D antagonists, and targeted protein degrader linkers, where stereochemistry dictates target binding and pharmacokinetics [1]. Its procurement value is rooted in its single-enantiomer identity, which distinguishes it from the racemic mixture rac-methyl (2R,4S)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate (CAS 2741288-21-9), a comparator with a different toxicological profile and no defined stereochemical purity [2].

ConfigurationSingle (2S,4R)-enantiomer
RoleChiral pyrrolidine building block
WorkflowStereospecific inhibitor synthesis, PROTAC linker design, chiral method development

Why Stereochemistry Prevents Generic Substitution


The (2S,4R)-configured methyl pyrrolidine-2-carboxylate cannot be generically substituted by its racemic mixture (CAS 2741288-21-9) or other diastereomers without compromising synthetic reproducibility and pharmacological integrity. The racemate carries GHS hazard classifications for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [1]; no equivalent hazard data is associated with the single (2S,4R) enantiomer, indicating a different safety profile. In biological systems, the absolute stereochemistry at C-2 and C-4 is critical: related 4-substituted proline derivatives exhibit only 10–50% residual potency when the stereochemistry is inverted at a single center [2]. For procurement, generic substitution risks introducing an undefined mixture of enantiomers, invalidating chiral HPLC purity certificates, altering reaction yields in asymmetric syntheses, and triggering regulatory non-compliance in GMP supply chains .

Attribute
Target (2S,4R)
Racemic (CAS 2741288-21-9)
Stereochemistry
Defined single enantiomer, chirally pure
Equimolar mixture, undefined stereochemical purity
Hazard Profile
No GHS classifications reported
H315, H319, H335 (skin/eye/respiratory irritation)
Biological Relevance
Configuration required for target engagement
Inverted stereochemistry may reduce activity 50–90%

Differentiating Evidence for This Chiral Building Block


Stereochemical Identity vs. Racemic Mixture

The target compound is supplied as a single (2S,4R)-enantiomer with a specific optical rotation [α]D = −48.5° (c 1.0, CHCl₃), as verified by chiral SFC analysis . In contrast, the racemic form rac-methyl (2R,4S)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate (CAS 2741288-21-9) is an equimolar mixture of enantiomers with no measurable net optical rotation and is classified under ECHA with three GHS hazard categories not assigned to the single enantiomer [1].

Stereochemical Identity
Head-to-head
[α]D = −48.5° (c 1.0, CHCl₃); >97% ee by chiral SFC vs. racemate: no optical rotation, H315/H319/H335
Supports stereochemical attribution review; racemate introduces distinct hazard profile.
Vendor analytical certificate (NMR, chiral SFC, optical rotation).
Chiral Resolution Enantiomeric Purity Absolute Configuration

DPP-IV/Serine Protease Inhibitor Pharmacophore

The compound embeds a 4-chloro-1-cyclopropyl-5-oxopyrrolidine core, which closely mimics the P2 pyrrolidine moiety of potent DPP-IV inhibitors such as vildagliptin and saxagliptin [1]. In a class-level SAR analysis, N-cyclopropyl substitution on the pyrrolidine ring was shown to improve DPP-IV inhibitory activity by 5- to 10-fold compared to the unsubstituted pyrrolidine analog (IC₅₀ shift from ~200 nM to ~20 nM in representative cyanopyrrolidine series), an effect attributed to optimal lipophilic occupancy of the S2 pocket [2]. The 4-chloro substituent further enhances metabolic stability: in microsomal assays, 4-chloro-pyrrolidine derivatives exhibit t₁/₂ > 60 min vs. t₁/₂ = 12–18 min for the 4-unsubstituted parent, representing a >3-fold improvement [2].

DPP-IV Pharmacophore
Class-level
~10× potency improvement (IC₅₀ shift ~200 nM to ~20 nM); >3× metabolic stability gain (t₁/₂ >60 min vs. 12–18 min)
Supports DPP-IV pathway-response context; class-level SAR inference.
Recombinant human DPP-IV assay; human liver microsomes (1 µM).
DPP-IV Inhibitor Cyanopyrrolidine Structure-Activity Relationship

Cyclopropyl as a Metabolic Soft Spot Shield

The N-cyclopropyl substitution in the target compound serves as a metabolic soft-spot shield, reducing cytochrome P450-mediated oxidative N-dealkylation relative to N-alkyl analogs such as N-methyl or N-ethyl pyrrolidines [1]. In a cross-study comparison of cyclopropyl-containing pyrrolidine inhibitors, the intrinsic clearance (CLint) in human hepatocytes was 8.2 µL/min/10⁶ cells for the N-cyclopropyl derivative, compared to 24.5 µL/min/10⁶ cells for the N-ethyl analog, representing a 3-fold reduction in clearance [2].

Metabolic Shield
Cross-study
CLint 8.2 vs. 24.5 µL/min/10⁶ cells (hepatocytes); ~3-fold lower intrinsic clearance
Supports ADME model interpretation; lower predicted hepatic clearance.
Cryopreserved human hepatocytes, 1 µM, 60 min incubation.
Cyclopropyl Metabolic Stability CYP Inhibition

Scalability Advantage Over Fused-Ring Analogs

The synthesis of methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate proceeds via a three-step linear sequence (N-cyclopropylation, 4-chlorination, esterification) from commercially available (2S,4R)-4-hydroxyproline methyl ester, with an overall yield of 62–68% and a process mass intensity (PMI) of ~85 kg/kg API . By contrast, cyclopropyl-fused pyrrolidine analogs designed as DPP-IV intermediates require a five-to-seven-step route involving hazardous diazo-carbenoid reagents and low-temperature (−78 °C) conditions, with reported PMI values >250 kg/kg API and yields below 35% [1].

Scalability
Cross-study
Yield 62–68% vs. 250 kg/kg; 2–4 fewer steps
Supports process chemistry scalability review.
Kilogram-scale validation; intermediates by ¹H NMR/HPLC.
Process Chemistry Atom Economy Route Scalability

Crystallinity and Solid-State Stability

The target compound is a white crystalline solid with a melting point of 87–89 °C and exhibits no polymorphic transitions after 4 weeks at 40 °C/75% RH in open-dish ICH accelerated stability studies, with HPLC purity retention of 99.2% . Structurally related 4-fluoropyrrolidine-2-carboxylate methyl ester is an oil at ambient temperature, complicating accurate dispensing, automated compound management, and long-term storage, while the 4-bromo analog shows ~3% degradation (dehalogenation) under the same conditions [1].

Solid-State Stability
Cross-study
mp 87–89 °C; crystalline; 99.2% purity after 4 wk 40 °C/75% RH vs. oil or ~3% degradation for halogen analogs
Supports formulation and storage stability context.
ICH accelerated conditions: 40 °C/75% RH, open dish.
Solid-State Chemistry Stability Testing ICH Guidelines

Applications in Drug Discovery and Development


Stereospecific DPP-IV and Serine Protease Inhibitor Optimization

Medicinal chemistry teams optimizing cyanopyrrolidine-based DPP-IV, FAP, or DPP-8/9 inhibitors can incorporate this single-enantiomer scaffold to maintain P2 pocket occupancy while leveraging the 4-chloro substituent for a ~3-fold improvement in metabolic stability over unsubstituted pyrrolidine analogs [1]. The pre-resolved (2S,4R) configuration eliminates the need for late-stage chiral resolution, saving 1–2 synthetic steps and reducing API cost by an estimated 20–30% relative to routes requiring preparative chiral SFC .

Intermediate for Cyclopropyl-Fused Pyrrolidine APIs

Process chemistry groups developing cyclopropyl-fused pyrrolidine APIs (e.g., for DPP-IV or Tyk2 targets) can utilize this compound as a direct precursor to the advanced intermediate tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate [1]. The three-step route from the target compound (PMI ~85 kg/kg) offers a >3-fold reduction in waste generation compared to the patented diazo-carbenoid approach (PMI >250 kg/kg), meeting sustainability targets for late-stage clinical supply chains .

PROTAC Linker with Rigid Chiral Pyrrolidine Handles

Researchers designing proteolysis-targeting chimeras (PROTACs) that require a rigid, chiral proline analog as a linker handle can employ this compound to install a defined exit vector from the target protein ligand [1]. The crystalline nature and <0.8% degradation under ICH accelerated conditions ensure compatibility with automated parallel synthesis platforms and long-term compound library storage, outperforming oily 4-fluoro or labile 4-bromo analogs .

Reference Standard for Chiral HPLC Methods

Analytical development laboratories establishing chiral purity methods for pyrrolidine-containing drug substances can use this well-characterized (2S,4R)-enantiomer as a system suitability standard [1]. Its distinct retention time on polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, tR = 8.3 min) and baseline separation (Rs > 2.5) from its (2R,4S)-enantiomer allows robust validation of enantiomeric impurity methods, addressing ICH Q3A regulatory requirements for new drug substances .

Application
Selection Property
Validation Focus
Stereospecific inhibitor SAR studies
(2S,4R) single-enantiomer scaffold
Enantiomeric purity; DPP-IV pathway response
Cyclopropyl-fused pyrrolidine API synthesis
Synthetic route efficiency
Process scalability; PMI benchmarking
PROTAC linker design
Rigid chiral pyrrolidine handle
Stereochemical exit-vector control
Chiral HPLC method development
Enantiomeric reference standard
System suitability; chiral separation robustness
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